2-Hydroxyquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxyquinoxaline can be achieved through various chemical pathways. One notable method involves the reaction of chloroacetic acid and o-phenylenediamine, demonstrating a practical approach to obtaining this compound with a yield of about 60% (Yuan Xiao, 2003). Additionally, the copper(I) ethylene complex of 2-Hydroxyquinoxaline has been synthesized and characterized, showcasing the compound's ability to form intricate molecular structures through hydrogen bonding and π-π stacking interactions (J. Dai et al., 1997).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoxaline has been the subject of theoretical and experimental investigations, revealing insights into its geometry, bond lengths, and angles. Studies have shown that the keto form of 2-Hydroxyquinoxaline is the most stable, with geometry optimization parameters closely matching X-ray values. This research aids in the understanding of the compound's electronic properties and spectral behavior (A. Makhloufi et al., 2018).
Chemical Reactions and Properties
2-Hydroxyquinoxaline participates in various chemical reactions, illustrating its versatile reactivity. For instance, its interaction with acetylenes under different conditions leads to the formation of 2-vinyloxyquinoxaline or 1-vinyl-2-quinoxalone, highlighting the compound's capacity for functionalization and derivatization (L. V. Andriyankova et al., 2000). Additionally, the oxidation-reduction reaction between 2-Keto-1,2,3,4-tetrahydroquinoxaline and cupric chloride rapidly yields 2-Hydroxyquinoxaline, forming a brick red complex with cuprous chloride, which demonstrates the compound's ability to engage in redox processes (N. Borthakur et al., 1979).
Physical Properties Analysis
The crystalline structure of 2-Hydroxyquinoxaline has been elucidated, showing that it exists in the keto form with a planar quinoxaline ring system. This structure is stabilized by strong intermolecular hydrogen bonds, providing insight into the physical properties that influence its reactivity and stability (N. Padmaja et al., 1987).
Scientific Research Applications
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Pharmacology and Medicinal Chemistry
- Quinoxalines and their derivatives have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- A significant amount of research activity has been directed towards this class due to the current pandemic situation caused by SARS-COVID 19 .
- Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
-
Organic Chemistry and Material Science
- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical activities .
- The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials .
- They are also used in organic sensitizers for solar cell applications and polymeric optoelectronic materials .
- Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
-
Environmental Biotechnology
- A novel aerobic gram-negative bacterial strain capable of utilizing 2-Hydroxyquinoxaline (2-HQ) as the sole source of carbon and energy was isolated from Indian agricultural soil .
- This strain, named as HQ1, was identified as Ochrobactrum sp. on the basis of morphology, physico-biochemical characteristics, and 16S rRNA sequence analysis .
-
Synthesis and Reactivity
- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
- The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
- Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
-
Biologically Active Quinoxalines
- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents .
- They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
- Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
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Environmental Hazard
- Accumulation of 2-HQ in the environment poses a health hazard to animals and humans because 2-HQ is capable of destroying various biogenic amines such as serotonin, melatonin, N1-acetyl-5-methoxy kynuramine, dopamine, epinephrine and norepinephrine and inducing oxidative stress as reflected by generation of H2O2 .
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Pyrrolo[1,2-α]quinoxalines
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Soil Enzymes and Degradation
- The quinalphos metabolite 2-hydroxyquinoxaline (HQO), previously shown to photocatalytically destroy antioxidant vitamins and biogenic amines in vitro, was tested for toxicity in several small aquatic organisms and for mutagenicity in Salmonella typhimurium .
- In the rotifer Philodina acuticornis, HQO caused the disappearance of large individuals and increased hydroperoxide concentration .
- In an Ames test of mutagenicity, HQO proved to be genotoxic in both light- and dark-exposed bacteria .
- HQO appears as a source of secondary quinalphos toxicity, which deserves further attention .
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Environmental Impact
- Accumulation of 2-HQ in the environment poses a health hazard to animals and humans because 2-HQ is capable of destroying various biogenic amines such as serotonin, melatonin, N1-acetyl-5-methoxy kynuramine, dopamine, epinephrine and norepinephrine and inducing oxidative stress as reflected by generation of H2O2 .
Safety And Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 2-Hydroxyquinoxaline could have potential applications in the development of new bioactive molecules in the future.
properties
IUPAC Name |
1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoxaline | |
CAS RN |
1196-57-2 | |
Record name | 2(1H)-Quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxalin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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